1-(Benzofuran-5-yl)propan-2-amine hydrochloride

Monoamine transporter Reuptake inhibition Neuropharmacology

Researchers investigating benzofuran pharmacology face challenges with isomer interchangeability-5-APB and 6-APB exhibit divergent transporter selectivity and hepatotoxicity profiles. 5-APB hydrochloride provides a NET-preferring reuptake inhibition profile (NET Ki = 180 nM; 38× selectivity over DAT) with potent 5-HT2B agonism (Ki = 14 nM). • Triple monoamine reuptake inhibitor: NET Ki=180 nM, DAT Ki=265 nM, SERT Ki=811 nM • ~2-fold higher hepatotoxicity vs. 6-APB-enables mechanism-specific DILI studies • ≥95% purity crystalline solid; full analytical QC documentation provided

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
CAS No. 286834-80-8
Cat. No. B127306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzofuran-5-yl)propan-2-amine hydrochloride
CAS286834-80-8
Synonyms5-(2-Aminopropyl)Benzofuran
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OC=C2)N.Cl
InChIInChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H
InChIKeyNFQIXCQPRSHUTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-APB HCl: Pharmacological Identity & Procurement Context


1-(Benzofuran-5-yl)propan-2-amine hydrochloride (CAS 286834-80-8), commonly designated as 5-APB hydrochloride, is a substituted benzofuran derivative belonging to the aminoalkylbenzofuran class [1]. This compound functions pharmacologically as a triple monoamine reuptake inhibitor at norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, with reported Ki values of 180 nM (NET), 265 nM (DAT), and 811 nM (SERT), respectively [2]. Additionally, 5-APB acts as a potent agonist at the 5-HT2A and 5-HT2B serotonin receptors, exhibiting a Ki of 14 nM at the 5-HT2B subtype [3]. The compound is recognized as an empathogenic/entactogenic agent with structural and functional similarities to 3,4-methylenedioxyamphetamine (MDA) and MDMA, but with distinct pharmacological nuances that inform its utility in neuropharmacological research and forensic toxicology applications [4].

1 Monoamine transporter reuptake study fit (NET/DAT/SERT)
2 5-HT2A/2B receptor agonism probe
3 Forensic toxicology reference standard workflow
4 Benzofuran analog comparator (structural differentiation)

Why Benzofuran Analogs Cannot Substitute for 5-APB


Within the aminoalkylbenzofuran class, subtle structural variations—particularly the position of the oxygen atom on the furan ring and the presence or absence of N-methyl substitution—yield marked divergences in transporter selectivity, receptor affinity, metabolic fate, and toxicity profiles. 5-APB (oxygen at the 5-position) exhibits a distinct NET-preferring reuptake inhibition profile (NET Ki = 180 nM) and high-potency 5-HT2B agonism (Ki = 14 nM), whereas its positional isomer 6-APB (oxygen at the 6-position) displays a more balanced monoamine profile with 100-fold selectivity for 5-HT2B over 5-HT2A and 5-HT2C receptors [1]. The N-methylated analog 5-MAPB functions as a substrate-type releaser rather than a pure reuptake inhibitor, with 5-APB appearing as its primary N-demethyl metabolite in vivo [2]. Furthermore, in vitro hepatotoxicity assays demonstrate that 5-APB is approximately 2.0–2.3-fold more cytotoxic than 6-APB across multiple hepatocyte models, underscoring that isomer substitution introduces uncontrolled safety variables [3]. These pharmacological and toxicological distinctions preclude simple interchangeability among benzofuran analogs and necessitate compound-specific procurement for reproducible experimental outcomes.

vs 6-APB
Positional isomer shifts monoamine balance; 5-APB NET-preferring profile may not transfer to 6-APB's more balanced profile.
vs 5-MAPB
N-Methyl analog acts as substrate-type releaser; 5-APB appears as N-demethyl metabolite, causing misattribution risk in metabolic studies.
Hepatocyte context
Cytotoxicity profile may differ ~2-fold across hepatocyte models; 6-APB shows lower reported cytotoxicity, limiting direct interchange in toxicity assays.

Quantitative Differentiation Evidence for 5-APB Selection


NET-Preferring Reuptake Inhibition Profile

In rat brain synaptosome assays measuring inhibition of [3H]neurotransmitter uptake, 5-APB exhibits a distinctly NET-preferring reuptake inhibition profile compared to its positional isomer 6-APB and the reference compound MDA. 5-APB inhibits NET with an IC50 of 0.16 μM (95% CI: 0.08–0.3 μM), representing an approximately 38-fold higher potency at NET than at DAT (IC50 = 6.1 μM; 95% CI: 4–9 μM). This NET selectivity contrasts with 6-APB, which displays a more balanced profile with a NET/DAT IC50 ratio of approximately 17-fold (IC50: NET 0.19 μM vs. DAT 3.3 μM) [1]. Both benzofurans are more potent than MDA across all three transporters; MDA exhibits NET IC50 of 0.42 μM and DAT IC50 of 20.5 μM [1].

NET-preferring reuptake
Head-to-head
5-APB NET IC50 0.16 μM vs 6-APB 0.19 μM; 38× NET/DAT selectivity vs 6-APB 17×
Supports NET-biased pathway study design vs balanced monoamine tools
Rat synaptosomes; [3H] uptake; 95% CI reported
Monoamine transporter Reuptake inhibition Neuropharmacology

Hepatotoxicity Comparison in Cellular Models

In a systematic in vitro hepatotoxicity assessment using MTT reduction assays following 24-hour drug exposure, 5-APB consistently exhibited approximately 2.0- to 2.3-fold greater cytotoxicity (lower EC50 values) than its positional isomer 6-APB across three hepatocyte cellular models [1]. In the most physiologically relevant and sensitive model (primary rat hepatocytes), 5-APB produced an EC50 of 964 μM, compared to 1.94 mM for 6-APB. In human hepatoma HepaRG cells, EC50 values were 2.62 mM for 5-APB and 6.02 mM for 6-APB. In HepG2 cells, EC50 values were 3.79 mM for 5-APB and 8.18 mM for 6-APB [1]. Co-incubation with CYP450 inhibitors revealed that CYP3A4-mediated metabolism contributes to the toxic effects of both compounds [1].

Hepatocyte cytotoxicity
Head-to-head
5-APB EC50 964 μM (primary rat hepatocytes) vs 6-APB 1.94 mM; ~2.0-fold higher reported cytotoxicity
Cytotoxicity endpoint context differs; requires cell-model review when substituting isomers
24 h MTT assay; HepaRG, HepG2 also tested
Hepatotoxicity Drug safety Cellular viability

Metabolic Pathway vs. 5-MAPB

Metabolism studies in rats administered a high single dose of 5-APB identified 3-carboxymethyl-4-hydroxy amphetamine as the primary phase I metabolite [1]. This metabolic pathway differs markedly from that of its N-methylated analog 5-MAPB, which undergoes N-demethylation to yield 5-APB as a major metabolite, alongside 3-carboxymethyl-4-hydroxy methamphetamine [1]. The N-demethylation of 5-MAPB is catalyzed by CYP1A2, CYP2B6, CYP2C19, and CYP2D6, with CYP2B6 contributing the largest fraction of CYP-dependent clearance based on kinetic parameters [1]. In authentic human urine samples following 5-MAPB ingestion, both 5-MAPB (parent) and 5-APB (N-demethyl metabolite) were detectable, with plasma concentrations ranging from 5–124 μg/L for 5-MAPB and 1–38 μg/L for 5-APB across six clinical cases [1].

Metabolic pathway vs 5-MAPB
Head-to-head
5-APB main metabolite: 3-carboxymethyl-4-hydroxy amphetamine; 5-MAPB yields 5-APB as N-demethyl metabolite
Forensic interpretation requires pure reference to avoid misattribution
CYP2B6 mainly; human plasma ranges reported
Drug metabolism CYP450 Forensic toxicology

5-HT2B Receptor Agonism Potency

5-APB acts as a potent agonist at the 5-HT2B serotonin receptor, with a reported binding affinity Ki of 14 nM [1]. This high-affinity 5-HT2B agonism is a class feature shared among several aminoalkylbenzofurans but with differing selectivity profiles. While 5-APB exhibits significant agonist activity at both 5-HT2A and 5-HT2B receptors, its positional isomer 6-APB demonstrates approximately 100-fold selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptor subtypes [2]. The 5-HT2B agonism observed in 5-APB is comparable in mechanism to that seen with fenfluramine and MDMA, compounds associated with cardiac valvulopathy following chronic agonism of this receptor subtype [1].

5-HT2B agonism
Class-level
Ki 14 nM at 5-HT2B; no pronounced subtype selectivity vs 6-APB (~100-fold 5-HT2B/A selectivity)
Receptor subtype engagement context differs; review downstream signaling expectations
Recombinant human receptors
5-HT2B receptor Serotonin receptor Cardiotoxicity

In Vivo Neurochemical Potency vs. MDA

In vivo microdialysis sampling in the nucleus accumbens of conscious male rats demonstrated that 5-APB (0.3 and 1.0 mg/kg, i.v.) induces dose-related elevations in extracellular dopamine and serotonin levels [1]. When compared directly with MDA (1.0 and 3.0 mg/kg, i.v.), both 5-APB and 6-APB were more potent at evoking monoamine elevations [1]. Overall, benzofurans were at least threefold more potent than MDA at evoking transporter-mediated release in vitro, and this increased potency translated to in vivo neurochemical and behavioral outcomes [1]. The benzofuran derivatives induced profound behavioral activation characterized by forward locomotion lasting at least 2 hours post-injection [1].

In vivo neurochemistry vs MDA
Head-to-head
5-APB ≥3-fold more potent than MDA at evoking monoamine release; dose-dependent DA/5-HT elevation in nucleus accumbens
Model-response potency context; supports dose-response calibration in behavioral studies
Conscious male rats; microdialysis; i.v. administration
In vivo microdialysis Dopamine release Serotonin release

TAAR5 Activity Screening

Functional screening of 5-APB at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells revealed negligible agonist activity, with an EC50 greater than 10,000 nM (>10 μM) as assessed by cAMP accumulation via BRET assay after 20-minute incubation [1]. This finding indicates that 5-APB does not significantly engage TAAR5 at pharmacologically relevant concentrations. While comparative data for other benzofuran analogs at TAAR5 are not currently available in the same assay system, this negative result provides a valuable exclusionary data point for researchers profiling off-target receptor interactions of aminoalkylbenzofuran compounds.

TAAR5 activity
Data to verify
EC50 >10,000 nM (mouse TAAR5); negligible agonist activity
Exclusionary off-target data; comparator analog data not available
BRET cAMP assay; HEK293 cells
TAAR5 Trace amine receptor Off-target profiling

Recommended Application Scenarios for 5-APB


NET-Preferring Reuptake & 5-HT2B Agonism Research

5-APB is optimally suited for neuropharmacological investigations where a NET-preferring reuptake inhibition profile (NET IC50 = 0.16 μM; 38× selectivity over DAT) is experimentally desirable, combined with potent 5-HT2B receptor agonism (Ki = 14 nM). This profile contrasts with 6-APB's more balanced monoamine activity and 100-fold 5-HT2B selectivity, enabling researchers to probe the functional consequences of NET-biased versus balanced monoamine modulation. The compound's ≥3-fold potency advantage over MDA [1] also makes it a suitable tool for dose-response studies where lower absolute doses may reduce off-target confounds.

Hepatotoxicity & Drug Safety Investigations

5-APB serves as a valuable model compound for investigating benzofuran-induced hepatotoxicity mechanisms, given its approximately 2-fold higher cytotoxicity relative to 6-APB across primary rat hepatocytes (EC50 964 μM vs. 1.94 mM), HepaRG cells (EC50 2.62 mM vs. 6.02 mM), and HepG2 cells (EC50 3.79 mM vs. 8.18 mM) [2]. The documented involvement of CYP3A4-mediated metabolism in 5-APB toxicity further positions this compound as a relevant tool for studying metabolic activation pathways in drug-induced liver injury models.

Forensic Toxicology Reference Standard

In forensic and clinical toxicology laboratories, 5-APB hydrochloride is essential as an analytical reference standard for the unambiguous identification and quantification of 5-APB in biological matrices. The distinct metabolic fate of 5-APB (primary metabolite: 3-carboxymethyl-4-hydroxy amphetamine) versus its N-methyl analog 5-MAPB (which yields 5-APB as an N-demethyl metabolite) [3] necessitates the availability of pure 5-APB reference material to prevent misattribution of analytical findings. Plasma concentration data from clinical cases (5-MAPB: 5–124 μg/L; 5-APB: 1–38 μg/L) [3] provide benchmark values for method validation and case interpretation.

Behavioral Pharmacology & Drug Discrimination

5-APB is applicable in drug discrimination studies as a reference compound that fully substitutes for MDMA in trained rats, with potency exceeding that of MDMA [4]. This property makes 5-APB useful for investigating structure-activity relationships among entactogenic compounds and for benchmarking novel analogs against an established benzofuran scaffold. However, researchers must account for the compound's NET-preferring profile and hepatotoxicity characteristics when interpreting behavioral outcomes and designing chronic administration studies.

Application
Selection Property
Validation Focus
NET-preferring reuptake & 5-HT2B agonism research
Triple transporter reuptake profile; reported 5-HT2B potency context
Transporter selectivity assays; receptor subtype functional endpoint review
Hepatotoxicity mechanism studies
Differential cytotoxicity vs 6-APB; CYP3A4-mediated metabolic activation evidence
Cell-viability endpoints across hepatocyte models; metabolic pathway confirmation
Forensic toxicology reference standard
Distinct metabolic fate vs 5-MAPB; reproducible retention behavior
Method validation in biological matrices; co-elution check with N-demethyl metabolite
Behavioral pharmacology & drug discrimination
Reported full substitution for MDMA in discrimination assays; potency context vs MDA
Dose-response calibration; control for NET-preferring bias in chronic exposure interpretation

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